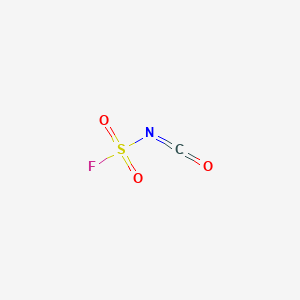
Acetic acid;2-(1,3-dioxolan-2-yl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a dioxolane ring (1,3-dioxolan-2-yl) attached to an acetic acid moiety. It is used in various applications, including organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthetic route for 2-(1,3-dioxolan-2-yl)acetic acid involves the formation of the dioxolane ring followed by acetylation. Detailed synthetic methods and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure consists of a five-membered dioxolane ring fused to an acetic acid group. The dioxolane ring provides rigidity and influences the compound’s reactivity. Refer to the chemical formula for the exact arrangement of atoms .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. Investigating its reactivity with different functional groups is crucial for understanding its versatility .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Polymer Science and Conjugates
In the realm of polymer science, Mincheva et al. (1994) demonstrated the esterification of 2-Benzoxazolon-3-yl-acetic acid with various polyethylene glycols, leading to monoesters with significant yields. This process resulted in compounds that could serve as substrates in enzyme-catalyzed reactions, showing potential applications in drug synthesis and biomaterials (Mincheva, Stambolieva, & Rashkov, 1994).
Catalysis and Synthesis
Deutsch, Martin, and Lieske (2007) explored the acid-catalysed condensation of glycerol with various aldehydes and ketones to synthesize cyclic acetals, highlighting the role of solid acids as catalysts. This work underscores the potential of using renewable materials for producing novel platform chemicals, which could have implications in green chemistry and sustainable industrial processes (Deutsch, Martin, & Lieske, 2007).
Organic Synthesis
Ghandi, Zarezadeh, and Taheri (2010) focused on the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via a one-pot Ugi reaction. This work contributes to the field of heterocyclic chemistry by providing a method for the synthesis of complex molecules that could have applications in pharmaceuticals and agrochemicals (Ghandi, Zarezadeh, & Taheri, 2010).
Metal-Organic Frameworks
Chen et al. (2003) described the synthesis of a photoluminescent metal-organic polymer using zinc acetate and mixed carboxylates. This material exhibits strong photoluminescence, suggesting its potential use in sensors, light-emitting devices, and photovoltaic applications (Chen et al., 2003).
Supramolecular Chemistry
Xiao et al. (2013) synthesized a series of organotin carboxylates based on amide carboxylic acids, exploring their crystal structures and characterizations. Such compounds could find applications in materials science, particularly in the development of novel organometallic materials with unique electronic or photonic properties (Xiao et al., 2013).
Propiedades
IUPAC Name |
acetic acid;2-(1,3-dioxolan-2-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.C2H4O2/c11-9(12)7-3-1-2-4-8(7)10-13-5-6-14-10;1-2(3)4/h1-4,10H,5-6H2,(H3,11,12);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQWSCRULRQNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COC(O1)C2=CC=CC=C2C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2967276.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide](/img/structure/B2967279.png)

![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)


![3-Methyl-5-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2967287.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)
![1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2967290.png)
![N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2967291.png)

![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)
![2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2967296.png)